Fmoc-L-Orn(CDOCA)-OH

Catalog No.
S6585337
CAS No.
2389078-25-3
M.F
C32H28N2O9
M. Wt
584.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Orn(CDOCA)-OH

CAS Number

2389078-25-3

Product Name

Fmoc-L-Orn(CDOCA)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)acetyl]amino]pentanoic acid

Molecular Formula

C32H28N2O9

Molecular Weight

584.6 g/mol

InChI

InChI=1S/C32H28N2O9/c35-29(12-18-13-30(36)43-26-15-28-27(14-23(18)26)41-17-42-28)33-11-5-10-25(31(37)38)34-32(39)40-16-24-21-8-3-1-6-19(21)20-7-2-4-9-22(20)24/h1-4,6-9,13-15,24-25H,5,10-12,16-17H2,(H,33,35)(H,34,39)(H,37,38)/t25-/m0/s1

InChI Key

YUZYXXVIPGOROZ-VWLOTQADSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Fmoc-L-Orn(CDOCA)-OH is a synthetic amino acid derivative. It is composed of three main parts:

  • Fmoc (Fluorenylmethoxycarbonyl) group: This protecting group is commonly used in peptide synthesis to temporarily block the N-terminus of the amino acid, allowing selective reactions at the C-terminus. []
  • L-Ornithine (Orn): This is a naturally occurring basic amino acid containing a side chain with a primary amine group. []
  • CDOCA (Cyclododecanone): This is a cyclic ketone molecule attached to the Orn side chain.

The significance of Fmoc-L-Orn(CDOCA)-OH lies in its potential application in peptide synthesis, particularly for the creation of bioactive peptides with CDOCA modifications. These modifications can influence peptide properties such as conformation, stability, and interaction with other molecules. []


Molecular Structure Analysis

The key features of the Fmoc-L-Orn(CDOCA)-OH structure are:

  • The presence of the bulky Fmoc group at the N-terminus, which hinders reactions at that end.
  • The L-configuration of the Orn residue, which is crucial for biological recognition and function.
  • The CDOCA moiety attached to the Orn side chain, introducing a cyclic ketone group.

The 3D structure of the molecule is likely to be influenced by the steric hindrance of the Fmoc group and the presence of the cyclic CDOCA, potentially impacting the overall conformation and accessibility of the Orn side chain.


Chemical Reactions Analysis

The primary chemical reactions involving Fmoc-L-Orn(CDOCA)-OH are:

  • Synthesis:
    • The exact synthetic route for Fmoc-L-Orn(CDOCA)-OH might involve coupling the Fmoc-protected Orn with a CDOCA-activated derivative, potentially using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Deprotection:
    • The Fmoc group can be removed using mild basic conditions (e.g., piperidine) during peptide synthesis to reveal the free N-terminus of the Orn residue, enabling further peptide chain elongation.
  • Peptide coupling:
    • The deprotected Fmoc-L-Orn(CDOCA)-OH can be used in peptide synthesis using standard coupling methods like the carbodiimide method or the phosphonium coupling method to form peptide bonds with other amino acids.

Balanced chemical equations for these specific reactions are not readily available in the literature as the exact synthetic route might vary depending on the chosen method.


Physical And Chemical Properties Analysis

  • Molecular weight: Approximately 584.6 g/mol (as listed on PubChem) [].
  • Solubility: Likely soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) due to the presence of the Fmoc group and the cyclic CDOCA moiety.
  • Stability: The Fmoc group provides some protection against degradation, but the overall stability might be influenced by the CDOCA modification and the peptide environment.

As Fmoc-L-Orn(CDOCA)-OH is primarily a building block for peptide synthesis, its mechanism of action is primarily dependent on the specific peptide formed and its interactions within the biological system. The CDOCA modification on the Orn side chain could potentially:

  • Alter the peptide conformation, potentially influencing its binding affinity to target molecules.
  • Increase peptide stability against enzymatic degradation.
  • Introduce additional functionalities for specific biological interactions.
  • As a synthetic compound, it should be handled with care, avoiding direct contact and inhalation.
  • Organic solvents used in its handling or synthesis might pose flammability and health hazards, requiring appropriate safety measures.
  • The potential for allergic reactions or other adverse effects in biological systems cannot be ruled out without further investigation.

XLogP3

3.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

584.17948047 g/mol

Monoisotopic Mass

584.17948047 g/mol

Heavy Atom Count

43

Dates

Last modified: 11-23-2023

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